5-(5-Methyl-2-piperidinyl)pyrimidine
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Overview
Description
5-(5-Methylpiperidin-2-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a piperidine ring The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylpiperidin-2-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyrimidine with 5-methylpiperidine under reflux conditions can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. These methods often employ optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to facilitate the cyclization and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylpiperidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups to the pyrimidine ring.
Scientific Research Applications
5-(5-Methylpiperidin-2-yl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(5-methylpiperidin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A simpler analog with a similar aromatic ring structure but without the piperidine moiety.
5-Methylpiperidine: A simpler analog with a similar piperidine ring structure but without the pyrimidine moiety.
Pyrimidine-based drugs: Compounds like 5-fluorouracil and cytarabine, which also contain the pyrimidine ring and are used in cancer therapy.
Uniqueness
5-(5-Methylpiperidin-2-yl)pyrimidine is unique due to the combination of the pyrimidine and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and can enhance the compound’s stability, solubility, and overall pharmacokinetic profile compared to simpler analogs.
Properties
Molecular Formula |
C10H15N3 |
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Molecular Weight |
177.25 g/mol |
IUPAC Name |
5-(5-methylpiperidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-2-3-10(13-4-8)9-5-11-7-12-6-9/h5-8,10,13H,2-4H2,1H3 |
InChI Key |
PKXBPLHJOXVHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NC1)C2=CN=CN=C2 |
Origin of Product |
United States |
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